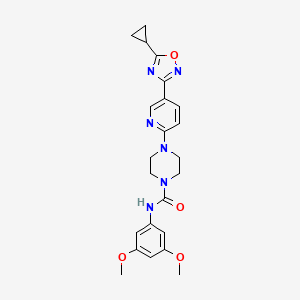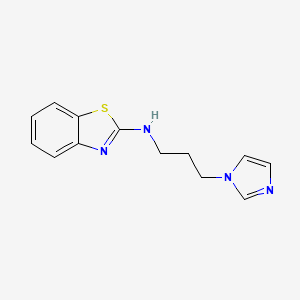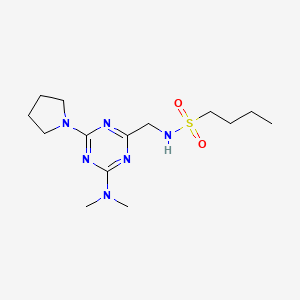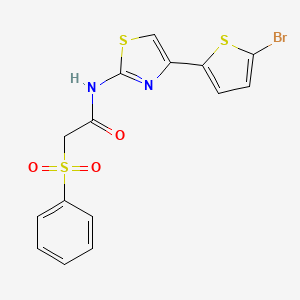
(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in recent years due to its potential in cancer research. BTA-EG6 has been shown to inhibit the activity of a protein called BRD4, which plays a critical role in the regulation of gene expression. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound has been synthesized and characterized as part of studies aiming to expand the library of organic molecules with potential pharmacological or material applications. For instance, studies have involved the synthesis of similar acrylamide monomers and their characterization through techniques such as UV-Vis, FT-IR, and NMR spectroscopy. These efforts often explore the chemical reactivity and the electronic properties of the molecules, including their HOMO-LUMO gap, which indicates chemical stability and reactivity (E. Barım & F. Akman, 2019) source.
Molecular Docking and Antioxidant Studies
Research has also focused on the application of similar compounds in molecular docking studies to evaluate their potential as ligands that could interact with specific proteins. For example, a combined experimental and computational study on a similar molecule provided insights into its synthesis, structural analysis, and in vitro antioxidant capabilities. Such research underscores the potential of these compounds in developing new therapeutics by understanding their interaction with biological molecules (J. Ahamed et al., 2020) source.
Material Science Applications
In the realm of material science, the compound's derivatives have been studied for their thermoresponsive properties, which can be applied in developing smart materials. For example, acrylamide copolymers containing phenolphthalein have demonstrated pH-sensitive behaviors, making them suitable for applications such as drug delivery systems where controlled release is required based on the pH of the environment (C. Fleischmann & H. Ritter, 2013) source.
Electrophoretic and Chromatographic Applications
Further studies have employed acrylamide derivatives in capillary electrophoresis and electrochromatography, showcasing their utility in analytical chemistry for the separation of biological and chemical species. This includes the use of non-cross-linked acrylamide copolymers as buffer additives to improve the separation of structurally similar solutes, highlighting the compound's role in enhancing analytical methodologies (H. Sawada & K. Jinno, 1997) source.
Eigenschaften
IUPAC Name |
(E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-18(21,16-10-14-4-2-3-5-15(14)22-16)12-19-17(20)7-6-13-8-9-23-11-13/h2-11,21H,12H2,1H3,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZFWAOVOPVIJN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CSC=C1)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CSC=C1)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-9-(2-phenylethyl)-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1, 2-h]purine-2,4-dione](/img/structure/B2866240.png)


![3-(4-chlorophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2866244.png)

![2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2866249.png)



![(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one](/img/structure/B2866254.png)
![N-(3-bromophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2866257.png)
![N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2866258.png)
![1h-Indole,4-[4-[(2-fluorophenyl)methyl]-1-piperazinyl]-,dihydrochloride](/img/structure/B2866261.png)
